molecular formula C8H8N4O B372816 4-amino-3-phenyl-1H-1,2,4-triazol-5-one CAS No. 57735-10-1

4-amino-3-phenyl-1H-1,2,4-triazol-5-one

Cat. No.: B372816
CAS No.: 57735-10-1
M. Wt: 176.18g/mol
InChI Key: OVCWQZAMXXYERB-UHFFFAOYSA-N
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Description

4-amino-3-phenyl-1H-1,2,4-triazol-5-one is a key chemical scaffold in medicinal chemistry and materials science. As a derivative of 1,2,4-triazole, this compound is part of a class of heterocycles known for a broad spectrum of biological activities, extensively investigated for their potential as antifungal, antibacterial, antitumour, and antiviral agents . The molecular structure features a planar triazole ring, which forms a dihedral angle of approximately 13.7° with the attached phenyl ring, a configuration stabilized in the solid state by intermolecular N–H···S hydrogen-bonding interactions (in its thione tautomer) that form molecular chains . The compound's significant research value lies in its role as a synthetic intermediate and its intrinsic bioactive properties. It serves as a crucial precursor in the synthesis of more complex molecules, including herbicidal active compounds . Furthermore, its electronic structure and properties, such as its electric dipole moment and hyperpolarizability, have been explored computationally, indicating potential applications in non-linear optics (NLO) . The stability of the triazole ring to metabolic degradation and its capacity for hydrogen bonding make it a favorable moiety for interacting with biomolecular targets, enhancing both binding affinity and solubility in drug discovery efforts . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57735-10-1

Molecular Formula

C8H8N4O

Molecular Weight

176.18g/mol

IUPAC Name

4-amino-3-phenyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C8H8N4O/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13)

InChI Key

OVCWQZAMXXYERB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC(=O)N2N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)N2N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 3 Phenyl 1h 1,2,4 Triazol 5 One and Its Analogues

General Synthetic Strategies for 1,2,4-Triazolone Derivatives

The formation of 4-amino-1,2,4-triazol-5-one derivatives typically proceeds through the cyclization of acyl-substituted semicarbazides or related intermediates. One of the most common and effective methods involves the base-catalyzed cyclization of 1,4-disubstituted semicarbazides. In this approach, heating the semicarbazide (B1199961) precursor in an alkaline medium, such as aqueous sodium hydroxide (B78521), induces intramolecular condensation to yield the triazolone ring.

An alternative general strategy involves the reaction of ester ethoxycarbonyl hydrazones with hydrazine (B178648) hydrate (B1144303). Refluxing these precursors with hydrazine hydrate results in the formation of the 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one ring system with good yields.

These strategies for synthesizing the triazol-5-one core can be contrasted with the methods used for the analogous 1,2,4-triazole-5-thione derivatives. The synthesis of the thione counterparts also starts from an acid hydrazide but utilizes carbon disulfide in the presence of a base to form a dithiocarbazate intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the 4-amino-5-mercapto-1,2,4-triazole. The choice of the C1 synthon—a carbonylating agent for the triazolone versus carbon disulfide for the triazole-thione—is the critical differentiating step.

Precursor Synthesis and Reaction Pathways

The successful synthesis of the target triazolone is critically dependent on the efficient preparation of its acyclic precursors. The primary building blocks are benzoic acid hydrazide and its derivatives.

The key starting material for many synthetic routes is the corresponding acid hydrazide. For the target molecule, this is benzoic acid hydrazide. It is commonly synthesized by heating an ester of benzoic acid, such as methyl benzoate or ethyl benzoate, with hydrazine hydrate. This straightforward condensation reaction typically proceeds with high efficiency.

From the acid hydrazide, various intermediates can be prepared for subsequent cyclization. A crucial intermediate for triazolone synthesis is the 1-benzoyl-4-substituted semicarbazide. These semicarbazides can be formed by the reaction of the acid hydrazide with isocyanates. For instance, reacting benzoic acid hydrazide with phenyl isocyanate yields 1-benzoyl-4-phenyl semicarbazide.

Another important class of intermediates is the ester ethoxycarbonyl hydrazones. These are prepared from iminoester hydrochlorides, which are subsequently converted into the hydrazone form, ready for cyclization with hydrazine.

The cyclization step involves the introduction of a carbonyl group and subsequent ring closure. When a semicarbazide is used as the precursor, the carbonyl group is already incorporated. The cyclization is an intramolecular nucleophilic attack from one nitrogen atom onto the carbonyl carbon of the acyl group, followed by dehydration, typically facilitated by a basic catalyst.

Table 1: Key Intermediates and Cyclization Strategies

Precursor Reagent for C1 Unit Intermediate Cyclization Condition Product Type
Benzoic Acid Hydrazide Isocyanate (R-N=C=O) 1-Benzoyl-4-alkyl/aryl semicarbazide Base (e.g., NaOH), Heat 3-Phenyl-4-alkyl/aryl-1H-1,2,4-triazol-5-one
Benzoic Acid Hydrazide Carbon Disulfide (CS₂) Potassium Benzoyldithiocarbazate Hydrazine Hydrate, Heat 4-Amino-3-phenyl-1H-1,2,4-triazole-5-thione
Iminoester Hydrochloride Ethoxycarbonylhydrazine Ester Ethoxycarbonyl Hydrazone Hydrazine Hydrate, Heat 4-Amino-3-substituted-1H-1,2,4-triazol-5-one

In pathways that aim to build the ring from simpler precursors, a carbonylating agent is introduced. While the synthesis of the analogous thione uses carbon disulfide, the synthesis of the triazolone requires a C=O source. Literature on the synthesis of a closely related analogue, 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one, mentions a procedure starting from 4-hydroxybenzohydrazide and carbonyl sulfide, followed by reaction with hydrazine, highlighting the use of a carbonylating agent in the formation of a precursor for cyclization.

Specific Protocols for 4-Amino-3-phenyl-1H-1,2,4-triazol-5-one

Based on the general strategies, specific protocols can be delineated for the synthesis of the title compound.

A reliable pathway to synthesize 3-substituted-4-amino-1,2,4-triazol-5-ones is the cyclization of an appropriate hydrazone with hydrazine hydrate. Adapting this general method for the target compound would involve the following conceptual steps:

Preparation of the Hydrazone Intermediate: A derivative of benzoic acid, such as an iminoester, is reacted with an N-protected hydrazine derivative (e.g., ethoxycarbonylhydrazine) to form an ester ethoxycarbonyl hydrazone.

Cyclization with Hydrazine: The resulting hydrazone intermediate is refluxed with an aqueous solution of hydrazine hydrate. This reaction serves to both introduce the 4-amino group and induce cyclization to form the this compound ring.

This method has been shown to be effective for various 3-substituted analogues, providing the desired products in high yields.

Table 2: Example Reaction Conditions for Analogue Synthesis

Step Reactants Reagents/Solvents Conditions Product Yield Reference

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and operational simplicity. For 1,2,4-triazoles, several one-pot methods have been developed, often involving multi-component reactions.

A potential one-pot approach for this compound can be inferred from the synthesis of its 4-hydroxyphenyl analogue. In that study, 4-hydroxybenzoic acid and hydrazine hydrate were heated together in a sealed tube at high temperatures (439 K) for several days. While this reaction produced the desired triazolone as an unexpected product in a low yield (3%), it demonstrates the feasibility of a direct, one-pot condensation of a carboxylic acid with hydrazine to form the 4-amino-triazolone ring. A patent also describes a more general process for preparing 4-amino-1,2,4-triazole (B31798) derivatives by reacting a carboxylic acid with hydrazine in the presence of an acidic polymer catalyst, which facilitates the reaction under milder conditions. This suggests that a one-pot reaction between benzoic acid and an excess of hydrazine hydrate, potentially with an acid catalyst and heat, could serve as a direct route to the target compound.

Derivatization Strategies of the this compound Scaffold

Derivatization of the core this compound structure is a key strategy for modifying its properties. The primary sites for chemical modification include the reactive 4-amino group, the peripheral phenyl ring, and the nitrogen and carbon atoms of the triazolone ring. These modifications are instrumental in creating diverse libraries of compounds for various applications.

The primary amino group at the N-4 position of the triazole ring is a versatile handle for derivatization, most commonly through condensation reactions with various aldehydes to form Schiff bases (imines). chemijournal.com This reaction is typically carried out by refluxing the 4-amino-1,2,4-triazole derivative with a selected aldehyde in a suitable solvent, such as ethanol (B145695), often with a few drops of glacial acetic acid as a catalyst. rasayanjournal.co.inresearchgate.net The formation of the imine bond (-N=CH-) is confirmed by spectroscopic methods, such as the appearance of a characteristic proton signal in ¹H NMR spectra and the disappearance of the NH₂ peaks in IR spectra. ktu.edu.trresearchgate.net A wide array of aromatic and heterocyclic aldehydes can be employed in this reaction, leading to a diverse range of Schiff base derivatives. mdpi.comresearchgate.net

Table 1: Examples of Schiff Bases Derived from 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Reactant Aldehyde Resulting Schiff Base Moiety Solvent/Catalyst Reference
Benzaldehyde 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Ethanol / Acetic Acid chemijournal.com
4-Chlorobenzaldehyde 4-((4-Chlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol Ethanol / Acetic Acid chemijournal.comresearchgate.net
4-Methoxybenzaldehyde 4-((4-Methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol Ethanol mdpi.com

Modifications to the phenyl ring at the C-3 position are generally accomplished by utilizing substituted benzoic acids as starting materials in the initial synthesis of the triazole core. researchgate.net For instance, the synthesis can begin with the conversion of a substituted benzoic acid (e.g., 4-chlorobenzoic acid, 3-fluorobenzoic acid) into its corresponding acid hydrazide. mdpi.comresearchgate.net This substituted hydrazide is then cyclized to form the 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol. This approach allows for the introduction of a wide variety of functional groups onto the phenyl ring, including halogens, alkyl, and alkoxy groups.

Table 2: Phenyl-Substituted Analogues and Their Precursors

Phenyl Ring Substituent Corresponding Starting Material Resulting Triazole Derivative Reference
4-Hydroxy 4-Hydroxybenzohydrazide 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one nih.gov
3-Fluoro 3-Fluorobenzoic acid 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione mdpi.com
4-Chloro 4-Chlorobenzoic acid 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thione researchgate.net

The triazolone ring itself offers opportunities for structural modification. While direct N-alkylation of the this compound is less commonly detailed, extensive research has been conducted on the alkylation of its thione analogue. The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol exists in a tautomeric equilibrium with its thione form. mdpi.com Alkylation reactions in a basic medium, such as with cesium carbonate in DMF, have been shown to occur exclusively at the sulfur atom (S-alkylation), yielding 3-(alkylthio)-1,2,4-triazole derivatives. mdpi.com

Furthermore, the C5-thione group can be converted to the C5-one (oxo) functionality. For example, a 3-mercapto-1,2,4-triazole can be transformed into the corresponding 3-hydroxy-1,2,4-triazole (which exists as the triazol-5-one tautomer) by heating in a hydrogen peroxide solution under basic conditions. acs.org These resulting oxo-derivatives can then undergo further alkylation. acs.org

The 4-amino-1,2,4-triazole scaffold serves as a valuable building block for the synthesis of fused heterocyclic systems, creating hybrid molecules with potentially enhanced properties. A notable example is the synthesis of chemijournal.comktu.edu.trnih.govtriazolo[3,4-b] ktu.edu.trresearchgate.netnih.govthiadiazoles. researchgate.net This is typically achieved by reacting a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a substituted carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. The reaction involves the cyclization of the triazole with the carboxylic acid to form the fused thiadiazole ring. This strategy allows for the combination of two different heterocyclic pharmacophores into a single molecular entity. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for achieving high yields and purity of this compound derivatives. Key parameters that are often manipulated include the choice of solvent, catalyst, reaction temperature, and reaction time. rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a highly efficient alternative to conventional heating methods for many of these synthetic transformations. mdpi.com For the synthesis of Schiff bases from 4-amino-3-mercapto-5-phenyl-1,2,4-triazole, microwave irradiation has been shown to be significantly faster and more efficient than conventional refluxing, with reported yields ranging from 52% to 92%. chemijournal.com Similarly, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from N-guanidinosuccinimide was optimized under microwave conditions by adjusting the solvent, temperature, and reaction time. rsc.org

The study of molar ratios between reactants is also critical. In the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles, the effect of the molar ratio of carboxylic acid to aminoguanidine bicarbonate was studied to maximize product yield. mdpi.com The choice of catalyst, such as the use of acidic functional polymers or mineral acids like HCl, can also significantly influence the reaction outcome, particularly in the formation of the initial triazole ring. mdpi.comgoogle.com

Table 3: Comparison of Conventional vs. Microwave Synthesis for Schiff Bases of 4-amino-3-mercapto-5-aryl-1,2,4-triazole

Synthesis Method Reaction Time Yield Range Reference
Conventional Reflux 2-4 hours Not specified, but generally lower chemijournal.com

Advanced Spectroscopic and Crystallographic Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and vibrational modes within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is instrumental in identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-amino-3-phenyl-1H-1,2,4-triazol-5-one, the most indicative absorption would be the carbonyl (C=O) stretching vibration, typically expected in the range of 1650-1750 cm⁻¹.

Analysis of the analogous compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, reveals characteristic peaks that can be extrapolated to the target molecule. ktu.edu.tr The FT-IR spectrum of this analogue shows vibrations for the aromatic C-H stretch at 3109 cm⁻¹, aliphatic C-H at 2928 cm⁻¹, and the C=N bond of the triazole ring at 1616 cm⁻¹. ktu.edu.tr For derivatives of 4-amino-1,2,4-triazole-3-thiols, N-H stretching vibrations are observed between 3260-3350 cm⁻¹, and C=N stretching is seen in the 1540-1620 cm⁻¹ region. ijcrt.org

The amino group (-NH₂) typically exhibits two stretching bands, one symmetric and one asymmetric, in the region of 3300-3500 cm⁻¹. The N-H bending vibration is usually observed around 1600 cm⁻¹. The presence of the phenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Functional GroupExpected/Observed Frequency (cm⁻¹)Vibration Type
N-H (Amino group)3350 - 3260Stretching
C-H (Aromatic)~3109Stretching
C=O (Carbonyl)1750 - 1650 (Expected)Stretching
C=N (Triazole ring)1621 - 1545Stretching
C=C (Aromatic)1600 - 1450Stretching

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While specific Raman spectra for this compound are not available in the provided search results, the technique would be valuable for characterizing the triazole and phenyl ring structures. Key expected signals would include the symmetric "breathing" modes of the phenyl and triazole rings, as well as vibrations associated with the C-C and C-N bonds within the heterocyclic core. The C=O bond would also exhibit a Raman signal, although it is typically weaker than its corresponding IR absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the complete chemical structure of an organic molecule by providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the amino group, the N-H of the triazole ring, and the phenyl group.

Phenyl Protons (Ar-H): The five protons of the phenyl group would typically appear as a multiplet in the aromatic region, approximately between 7.0 and 8.0 ppm. ktu.edu.tr The exact chemical shifts and coupling patterns would depend on the electronic environment and rotational freedom of the phenyl ring.

Amino Protons (-NH₂): The two protons of the amino group are expected to produce a broad singlet. In related 4-amino-1,2,4-triazole-3-thiol structures, this signal appears as a singlet between 5.20 and 5.80 ppm in a CDCl₃ solvent. ijcrt.org

Triazole Proton (-NH): The proton attached to the nitrogen atom in the triazole ring would likely appear as a broad singlet at a downfield chemical shift due to deshielding effects. In similar triazole-thiol compounds, the S-H proton signal, which can be analogous to the N-H proton environment in the tautomeric form, is observed as a singlet far downfield, between 11.50 and 13.00 ppm. ijcrt.org Similarly, the NH proton in a triazole ring has been observed at 14.20 ppm. mdpi.com

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
-NH (Triazole Ring)> 11.0Broad Singlet
-Ar-H (Phenyl Ring)7.0 - 8.0Multiplet
-NH₂ (Amino Group)5.2 - 5.8Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals for the carbonyl carbon, the two triazole ring carbons, and the carbons of the phenyl ring are expected.

Carbonyl Carbon (C=O): The carbonyl carbon signal is highly characteristic and would be expected to appear significantly downfield, typically in the range of 150-180 ppm. pdx.edu

Triazole Ring Carbons (C3 & C5): The two carbons within the triazole ring are expected to resonate at different chemical shifts. In the thione analogue, 4-amino-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole, the C=S carbon appears around 167.2 ppm, while the C-phenyl carbon appears at 151.2 ppm. uliege.be The C3 and C5 carbons in a related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol were observed at 150.76 and 152.07 ppm. ktu.edu.tr

Phenyl Ring Carbons: The carbons of the phenyl ring would produce signals in the aromatic region, typically between 120 and 140 ppm. The carbon atom directly attached to the triazole ring (ipso-carbon) would be found at the lower field end of this range, while the other carbons would appear at higher fields. ktu.edu.tr

Carbon TypeExpected Chemical Shift (δ, ppm)
C=O (Carbonyl)150 - 180
C3, C5 (Triazole Ring)145 - 160
Ar-C (Phenyl Ring)120 - 140

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be primarily used to confirm the connectivity of the protons within the phenyl ring, showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal in the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, with a chemical formula of C₈H₈N₄O, the expected molecular weight is approximately 176.17 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M+).

The fragmentation of 1,2,4-triazole (B32235) derivatives is influenced by the stability of the resulting fragments. The molecular ions are often energetically unstable and break down into smaller, more stable pieces. Common fragmentation patterns for amino-substituted 1,2,4-triazoles can involve the loss of small neutral molecules. For amino derivatives specifically, a common fragmentation pattern corresponding to a mass-to-charge ratio (m/z) of 60 has been noted, which could correspond to the loss of the amino group and parts of the triazole ring. researchgate.net The fragmentation process for this compound would likely involve characteristic losses, such as the elimination of the amino group (NH₂), cleavage of the triazole ring, and fragmentation of the phenyl substituent. The relative stability of ions, such as those where the positive charge can be delocalized over a carbonyl group or an aromatic system, often dictates the most abundant peaks in the spectrum. chemguide.co.uk

X-ray Crystallography for Three-Dimensional Structure Elucidation

In the crystal structure of its 4-hydroxyphenyl analog, intermolecular forces play a crucial role in stabilizing the crystal lattice. The primary interactions are hydrogen bonds. Specifically, adjacent molecules are linked by hydroxy–oxo O—H⋯O and triazolyl–hydroxy N—H⋯O hydrogen bonds. nih.gov Furthermore, the amino group is also involved in hydrogen bonding; one of its hydrogen atoms participates in forming an infinite layered structure, while the second hydrogen atom is involved in interactions that link these layers into a complete three-dimensional network. nih.gov

The dihedral angle between the plane of the phenyl ring and the plane of the triazole ring is a key structural parameter, indicating the degree of twist between these two components of the molecule. In the case of 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one, the molecule is observed to be nearly planar, with a very small dihedral angle of 1.1° between the two rings. nih.gov This planarity suggests a significant degree of conjugation between the aromatic systems. For comparison, the thione analog, 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, exhibits a larger dihedral angle of 13.7°. nih.govresearchgate.net

CompoundDihedral Angle (°) Between Phenyl and Triazole RingsReference
4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one1.1 (1)° nih.gov
4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione13.7 (2)° nih.govresearchgate.net

The arrangement of molecules in the crystal, or crystal packing, is dictated by the network of intermolecular hydrogen bonds. For 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one, adjacent molecules are linked to form a layered structure. nih.gov This is primarily achieved through O—H⋯O and N—H⋯O hydrogen bonds. These layers are then further connected into a three-dimensional framework by additional hydrogen-bonding interactions involving the second hydrogen atom of the amino group. nih.gov A similar pattern is seen in the thione analog, where N—H⋯S hydrogen bonds link molecules into chains. nih.govresearchgate.net

CompoundHydrogen Bond TypesResulting StructureReference
4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-oneO—H⋯O, N—H⋯OLayered structure linked into a 3D network nih.gov
4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thioneN—H⋯SChains along the a-axis nih.govresearchgate.net

The 1H-1,2,4-triazol-5-one ring system can theoretically exist in different tautomeric forms, primarily the keto (-one) and enol (-ol) forms. Crystallographic studies on related triazole derivatives, such as those involving the analogous thione-thiol equilibrium, have shown that the thione form is energetically more stable and is the form observed in the crystal structure. mdpi.com By analogy, it is strongly suggested that the keto form (this compound) is the predominant and more stable tautomer in the solid state compared to the potential enol tautomer (4-amino-5-hydroxy-3-phenyl-1H-1,2,4-triazole). X-ray diffraction data from the 4-hydroxyphenyl analog confirms the presence of the C=O (keto) group, supporting the stability of the -one tautomer in the crystalline phase. nih.gov

Computational and Theoretical Investigations of 4 Amino 3 Phenyl 1h 1,2,4 Triazol 5 One

Quantum Chemical Calculations

Scientific literature contains examples of quantum chemical calculations being applied to various triazole derivatives, which serves to illustrate the methods used in the field. However, specific findings for 4-amino-3-phenyl-1H-1,2,4-triazol-5-one are not present in the reviewed sources.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

For various related triazole compounds, Density Functional Theory (DFT) calculations, often using the B3LYP hybrid functional with basis sets like 6-31G(d) or 6-311++G(d,p), are employed to determine the most stable molecular geometry (ground state). researchgate.nettandfonline.com These calculations optimize bond lengths, bond angles, and dihedral angles. The process involves finding the lowest energy conformation of the molecule. For instance, in a study on a different triazole derivative, the optimized geometry was compared with experimental X-ray diffraction data to validate the computational model. mdpi.com Such studies also typically calculate electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding the molecule's reactivity. No published data for these parameters could be found for this compound.

Calculation of Vibrational Frequencies and Comparison with Experimental Data

Theoretical vibrational frequencies for various triazoles are calculated using DFT methods and are often compared with experimental data from FT-IR and Raman spectroscopy. tandfonline.comresearchgate.net This comparison helps in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsion of chemical bonds. For example, in studies of 3-amino-1,2,4-triazole, calculated N-H and C-N stretching vibrations showed good correlation with experimental FT-IR spectra. researchgate.net A similar analysis for this compound has not been reported.

Prediction of NMR Chemical Shifts and Validation against Experimental Data

The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is the standard approach for predicting NMR chemical shifts (¹H and ¹³C). tandfonline.com Theoretical shifts are calculated for the optimized molecular structure and are then compared to experimental NMR data, often showing a strong linear correlation. tandfonline.comufv.br This validation is crucial for confirming the molecular structure and understanding the electronic environment of the nuclei. No computational or experimental NMR data specifically for this compound is available in the searched literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

TD-DFT is the method of choice for calculating the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible spectrum. researchgate.net These calculations help to assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π*, within the molecule. For a related triazol-one derivative, TD-DFT was used to identify and assign important electronic transitions. researchgate.net This analysis has not been performed or published for this compound.

Analysis of Molecular Electrostatic Potentials (MEP)

Molecular Electrostatic Potential (MEP) maps are generated through computational calculations to visualize the charge distribution on the molecular surface. researchgate.nettandfonline.com These maps are valuable for predicting reactivity, as they identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For example, in one triazole derivative, the MEP analysis showed that the triazole nitrogen atoms had electrophilic character, while the amino groups were nucleophilic. researchgate.net No MEP analysis for this compound is available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic properties and reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.govyoutube.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to be excited. nih.gov

Density Functional Theory (DFT) is a common computational method used to calculate the energies of these frontier orbitals. nih.govthaiscience.info For derivatives of 1,2,4-triazole (B32235), DFT calculations, often using the B3LYP functional with a 6-311G basis set, have been employed to determine their electronic structures. nih.govresearchgate.net For instance, in a study on a related pyrazolo[3,4-d]pyrimidine derivative, the HOMO-LUMO energy gap was calculated to be small, indicating high chemical reactivity and the potential for charge transfer within the molecule. nih.gov Another study on N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine using the B3LYP/6–311++G(d,p) basis set determined a HOMO-LUMO energy gap of 4.4871 eV, which reflects its chemical reactivity. d-nb.info

Table 1: Representative HOMO-LUMO Energy Gaps for Related Triazole Derivatives

Compound/DerivativeComputational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamideDFT/B3LYP/6-31G**Not SpecifiedNot SpecifiedSmall (indicative of reactivity) nih.gov
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amineDFT/B3LYP/6-311++G(d,p)-6.2967-1.80964.4871 d-nb.info

Note: The data in this table is for related compounds and is intended to be illustrative of the typical values obtained from FMO analysis.

Thermodynamic Properties Calculations

Theoretical calculations can provide valuable data on the thermodynamic properties of a molecule, such as standard heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m). These properties are often calculated using statistical thermodynamics based on vibrational analyses from DFT calculations. nih.gov

For a similar compound, 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, thermodynamic functions were calculated at the B3LYP/6-311G** level of theory. nih.gov The study also derived correlative equations that describe the relationship between these thermodynamic properties and temperature. nih.gov Such calculations are vital for understanding the stability of the compound under different thermal conditions.

While specific thermodynamic data for this compound is not explicitly detailed in the provided search results, the methodologies applied to analogous structures are directly transferable. These calculations would typically involve optimizing the molecular geometry and performing a frequency calculation to obtain the necessary vibrational modes for the thermodynamic analysis.

Table 2: Calculated Thermodynamic Properties for 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione at 298.15 K

PropertyValueUnitComputational MethodReference
Heat Capacity (C⁰p,m)338.35J/(mol·K)B3LYP/6-311G nih.gov
Entropy (S⁰m)496.86J/(mol·K)B3LYP/6-311G nih.gov
Enthalpy (H⁰m)52.89kJ/molB3LYP/6-311G** nih.gov

Note: This data is for a related compound and serves as an example of the type of information obtained from thermodynamic calculations.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful computational techniques that allow for the investigation of molecular interactions and dynamics at an atomic level. These methods are particularly useful in drug discovery and materials science for predicting how a ligand might bind to a target protein or how molecules arrange themselves in a crystal.

Molecular Docking for Ligand-Target Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode of a ligand to a protein's active site. researchgate.net

In molecular docking studies of triazole derivatives, potential binding sites within various protein targets have been identified. For example, in a study of 4-phenyl-5-pyrazinyl-3-mercapto-1,2,4-triazole, the focal adhesion kinase (FAK) domain was identified as a potential target. researchgate.net The docking analysis helps in understanding the fit of the ligand within the three-dimensional structure of the receptor's active site. researchgate.net The process often involves preparing the protein by removing existing ligands and water molecules and then using software like AutoDock to place the ligand in various conformations within the binding pocket. researchgate.net The resulting ligand poses are then scored based on their binding energy, with lower energy values indicating a more favorable binding interaction. d-nb.info For instance, docking studies of certain cytotoxic compounds against the angiogenesis target protein HIF-1α have shown binding energies ranging from -7.63 to -8.49 kcal/mol. d-nb.info

The stability of a ligand-protein complex is governed by various non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-π stacking. researchgate.net In the crystal structure of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, the molecules are linked by intermolecular N—H⋯S hydrogen bonds. researchgate.net Similarly, studies on other triazole derivatives have highlighted the importance of N-H...N hydrogen bonds and C-H...π interactions in forming the crystal lattice. nih.gov

Molecular docking simulations can elucidate these interactions in a biological context. For example, the docking of pyridine-1,2,4-triazole-tagged 1,2,3-triazole hybrids revealed binding affinities to target proteins ranging from -9.5 to -8.8 kcal mol−1, stabilized by these non-covalent interactions. researchgate.net These interactions are critical for the specificity and strength of the binding between the ligand and the protein.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and any conformational changes that may occur over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. nih.gov

MD simulations are particularly useful for validating the results of molecular docking. ajchem-a.com By simulating the behavior of the docked complex in a solvated environment, researchers can assess the stability of the predicted binding pose. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein. ajchem-a.com

For instance, MD simulations of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists with the estrogen-related receptor α (ERRα) showed that the complexes reached a stable state after 200 ns. ijper.org These simulations also revealed conformational changes in the protein upon ligand binding, such as the movement of specific helices, which is crucial for the compound's biological activity. ijper.org Furthermore, MD simulations can reveal hidden conformational changes that are critical for a protein's function, as demonstrated in the study of human asparagine synthetase where a key arginine residue was found to gate an ammonia (B1221849) tunnel. nih.gov

In Vitro Biological Activity Spectrum of 4 Amino 3 Phenyl 1h 1,2,4 Triazol 5 One and Its Derivatives

Antimicrobial Activity Studies

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

A comprehensive review of the scientific literature did not yield specific in vitro studies on the antibacterial efficacy of 4-amino-3-phenyl-1H-1,2,4-triazol-5-one or its direct derivatives against the specified Gram-positive and Gram-negative bacterial strains. Research in this area has predominantly focused on the sulfur-containing analogue, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, and its corresponding Schiff bases, which fall outside the scope of this article. While a review mentioned that certain 2H-1,2,4-triazol-3-one derivatives showed antibacterial activity, specific data against the requested strains for the 4-amino-3-phenyl substituted series were not available.

Antifungal Efficacy Against Fungal Strains (e.g., Alternaria solani, Pyricularia oryzae, Sclerotinia sclerotiorum, Physalospora piricola, Rhizoctonia cerealis, Aspergillus fumigatus)

Derivatives of 1,2,4-triazole (B32235) have been synthesized and evaluated for their in vitro antifungal activities against a range of phytopathogenic fungi. A study involving 1,2,4-triazole derivatives that contain amino acid fragments demonstrated broad-spectrum fungicidal activities. nih.gov

The preliminary antifungal screening of these compounds at a concentration of 50 µg/mL showed notable inhibition against several of the specified fungal strains. nih.gov The results indicated that many of the synthesized compounds displayed a wide range of antifungal activity against Alternaria solani, Pyricularia oryzae, Sclerotinia sclerotiorum, Physalospora piricola, and Rhizoctonia cerealis. nih.gov

Further investigation into the half-maximal effective concentration (EC₅₀) was conducted for two promising compounds, designated as 8d and 8k , against Physalospora piricola. Compound 8d showed an EC₅₀ value of 10.808 µg/mL, while compound 8k had an EC₅₀ of 10.126 µg/mL. nih.gov Both of these derivatives exhibited greater potency than the commercial fungicide mefentrifluconazole, which had an EC₅₀ of 14.433 µg/mL under the same experimental conditions. nih.gov These findings suggest that derivatives of the 1,2,4-triazole scaffold incorporating amino acid fragments are potential candidates for controlling Physalospora piricola. nih.gov

No specific studies were found regarding the efficacy of these derivatives against Aspergillus fumigatus.

Antifungal Activity of 1,2,4-Triazole Derivatives at 50 µg/mL nih.gov
Fungal StrainObserved Activity
Alternaria solaniBroad Activity
Pyricularia oryzaeBroad Activity
Sclerotinia sclerotiorumBroad Activity
Physalospora piricolaBroad Activity
Rhizoctonia cerealisBroad Activity
EC₅₀ Values of 1,2,4-Triazole Derivatives against Physalospora piricola nih.gov
CompoundEC₅₀ (µg/mL)
Derivative 8d10.808
Derivative 8k10.126
Mefentrifluconazole (Control)14.433

Antiviral Activity Investigations (e.g., against influenza A virus)

An extensive search of the scientific literature did not identify any in vitro studies investigating the antiviral activity of this compound or its direct derivatives against the influenza A virus. While the broader class of triazole-containing compounds has been explored for anti-influenza properties, specific data for the requested chemical structure are not available. nih.govnih.gov

Enzyme Inhibition Assays

Tyrosinase Inhibitory Activity

A thorough review of available scientific literature found no specific reports on the tyrosinase inhibitory activity of this compound or its derivatives.

Other Enzyme Targets (e.g., Human Prostaglandin Reductase, DNA gyrase, Aromatase)

No specific in vitro studies on the inhibitory activity of this compound or its direct derivatives against Human Prostaglandin Reductase or DNA gyrase were found in the searched literature.

Regarding aromatase inhibition, some research has been conducted on 4-N-substituted amino-4H-1,2,4-triazole derivatives. For instance, compounds such as 4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole have been shown to be highly potent aromatase inhibitors. nih.gov However, these compounds differ structurally from the core molecule of interest, as they are substituted at the 4-amino group and lack the phenyl group at position 3 and the oxo group at position 5 of the triazole ring. Therefore, these findings are not directly applicable to this compound.

Antioxidant Activity Evaluation

The antioxidant potential of this compound derivatives is a significant area of investigation. Free radicals are implicated in the pathology of numerous diseases, which has spurred the study of compounds capable of mitigating their harmful effects. Derivatives of 1,2,4-triazole have been identified as promising antioxidant agents.

Studies have shown that Schiff bases derived from 4-aminotriazoles exhibit potential as free radical scavengers. The introduction of various substituents to the 1,2,4-triazole nucleus can significantly influence its antioxidant capacity. For instance, research on a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives demonstrated notable free radical scavenging activity when tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. The inhibitory concentrations (IC₅₀) were calculated to quantify this activity, with some derivatives showing promising results compared to standard antioxidants like ascorbic acid.

Similarly, studies on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol and its derivatives also confirmed their antiradical properties against DPPH. nih.gov The parent compound in this series showed a high antiradical effect of 88.89% at a concentration of 1 × 10⁻³ M. nih.gov Structural modifications, such as the introduction of a 2-hydroxybenzylidene radical, were found to maintain a high level of antiradical activity. nih.gov The hybridization of the 1,2,4-triazole ring with other heterocyclic systems like quinazoline (B50416) has also been shown to be favorable for enhancing antioxidant properties. mdpi.com

Table 1: Antioxidant Activity of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeAssayActivity/ResultReference
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesDPPH Radical ScavengingEvaluated for free radical scavenging activity, IC₅₀ values calculated. rsc.org
4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiolDPPH Radical Scavenging88.89% antiradical effect at 1 × 10⁻³ M. nih.gov
2-Hydroxybenzylidene derivative of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiolDPPH Radical ScavengingMaintained high antiradical effect. nih.gov
1,2,4-Triazole-bridged benzoheterazole dendrimersABTS and DPPH assaysShowed antioxidant properties in relation to ascorbic acid. mdpi.com
4-(1H-triazol-1-yl)benzoic acid thioether derivativeDPPH Radical ScavengingHighest radical scavenging effect (89.95 ± 0.343%) with IC₅₀ of 55.59 µg/mL in its series. mdpi.com

Antitumor/Anticancer Cell Line Studies

The 1,2,4-triazole scaffold is a key feature in many compounds investigated for their antitumor properties. researchgate.net Derivatives of this compound have been synthesized and evaluated against various human cancer cell lines, demonstrating the significant potential of this chemical family in oncology research.

Human Hepatocellular Carcinoma (Hep3B & HepG2): Studies on novel 5-amino nih.govcore.ac.uknih.govtriazole derivatives have shown promising anticancer activity against the liver cancer cell line HepG2. researchgate.net Several compounds in one study exhibited IC₅₀ values ranging from 17.69 to 25.4 μM/L. researchgate.net Another study focusing on 1,2,3-triazole-amino acid conjugates also reported significant antiproliferative activity against HepG2 cells at concentrations below 10 µM. mdpi.com Furthermore, Schiff bases derived from 3-amino-1H-1,2,4-triazole produced effective anticancer activity against the HEPG2 cell line. ekb.eg

Human Breast Adenocarcinoma (MCF7): The MCF7 breast cancer cell line has been a frequent target in the evaluation of triazole derivatives. In one study, certain 5-amino nih.govcore.ac.uknih.govtriazole derivatives showed significant activity, with IC₅₀ values between 17.69 and 27.09 μM/L. researchgate.net Another research effort synthesized 1,2,4-triazole derivatives that displayed promising cytotoxic activity against MCF-7 cells, with some compounds having an IC₅₀ as low as 6.43 µM. nih.gov Additionally, Schiff bases of 3-amino-1H-1,2,4-triazole demonstrated effective anticancer activity against the MCF-7 cell line, with further investigation confirming their ability to induce apoptosis. ekb.eg

Human Cervical Carcinoma (HeLa): Derivatives of 1,2,4-triazole have also been assessed for their efficacy against HeLa cervical cancer cells. A series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and related compounds were synthesized, with some showing promising cytotoxic activity with IC₅₀ values under 12 μM against the HeLa cell line. nih.gov Specifically, one derivative demonstrated an IC₅₀ of 9.8 µM. nih.gov Other research has also highlighted that introducing a triazole ring can enhance antitumor activity against HeLa cells. nih.gov

Table 2: In Vitro Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative SeriesCell LineActivity/Result (IC₅₀)Reference
5-Amino nih.govcore.ac.uknih.govtriazole derivativesHepG2 (Liver)17.69 to 25.4 μM/L researchgate.net
1,2,3-Triazole-amino acid conjugatesHepG2 (Liver)>30% inhibition at <10 µM mdpi.com
5-Amino nih.govcore.ac.uknih.govtriazole derivativesMCF7 (Breast)17.69 to 27.09 μM/L researchgate.net
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a)MCF-7 (Breast)6.43 µM nih.gov
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10d)HeLa (Cervical)9.8 µM nih.gov
Erlotinib-1,2,3-triazole derivative (4m)HeLa (Cervical)3.79 µM nih.gov

Anticonvulsant Activity Screening

The 1,2,4-triazole nucleus is a recognized pharmacophore in the development of anticonvulsant agents. Epilepsy is a prevalent neurological disorder, and the search for new, more effective antiepileptic drugs is ongoing. ekb.eg Derivatives of 4-amino-1,2,4-triazole (B31798) have been a focus of this research due to their potential to modulate neuronal excitability.

A series of 4-amino-4H-1,2,4-triazole derivatives were synthesized and screened for their anticonvulsant activity using the maximal electroshock seizure (MES) model in rats. nih.gov Within this series, certain compounds were identified as being the most active when compared to a standard drug. nih.gov The structural features of the synthesized compounds, confirmed by spectral analysis, are crucial for their anticonvulsant effects. nih.gov

Other studies have explored different substituted 1,2,4-triazoles. For example, a series of 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives were screened, with some compounds showing activity in both the MES and subcutaneous pentylenetetrazole (scMET) tests. nih.gov Research has suggested that a primary aromatic amino group and small alkyl substitutions on the triazole ring are important for bioactivity. nih.gov Another study on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones also identified compounds with significant anti-MES activity. researchgate.net

Table 3: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative SeriesScreening ModelObserved ActivityReference
4-Amino-4H-1,2,4-triazole derivatives (3b, 5d)Maximal Electroshock Seizure (MES)Found to be the most active in the series. nih.gov
3-(Arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivativesMES and scMETActive at a dose of 100 mg/kg at 0.5 and 4 hours. nih.gov
4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones (4g)MES and scPTZPotent activity with ED₅₀ values of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ). researchgate.net
4-(3-Benzyloxy-phenyl)-2,4-dihydro- nih.govcore.ac.uknih.govtriazol-3-oneMESPromising compound with an ED₅₀ value of 30.5 mg/kg. nih.gov

Plant Growth-Regulating Activities

In addition to therapeutic applications, derivatives of 1,2,4-triazole have been explored for their utility in agriculture as plant growth regulators. These compounds can influence various aspects of plant development, including seed germination and growth of the stem and roots.

A study investigating a series of compounds derived from 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole revealed significant plant growth-regulating effects. nih.govcore.ac.uk The synthesized derivatives were tested on the growth of wheat and radish. nih.govcore.ac.uk The results indicated that most of the new compounds exhibited a more pronounced inhibitory effect on the growth of both the stem and root of wheat and radish compared to the parent triazole compound. nih.gov The effects were quantified by measuring the germination percentage and the impact on stem and root length. nih.govcore.ac.uk These findings highlight the potential for developing novel 1,2,4-triazole-based compounds for agricultural use. nih.govcore.ac.uk

Table 4: Plant Growth-Regulating Activity of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole Derivatives

Compound SeriesTest PlantObserved EffectReference
6-Aryl-3-(D-galactopentitol-1-yl)-7H-1,2,4-triazolo[3,4-b] nih.govnih.govnih.govthiadiazinesWheat and RadishMost compounds showed a more pronounced inhibiting effect on stem and root growth than the parent compound. nih.govcore.ac.uk
4-(Arylmethylidene)amino-5-(D-galactopentitol-1-yl)-3-mercapto-4H-1,2,4-triazolesWheat and RadishDemonstrated remarkable effects on the growth of radish and wheat. nih.govcore.ac.uk

Structure Activity Relationship Sar Studies of 4 Amino 3 Phenyl 1h 1,2,4 Triazol 5 One Derivatives

Impact of Substituent Variation on Biological Potency

The biological activity of 4-amino-3-phenyl-1H-1,2,4-triazol-5-one derivatives can be significantly modulated by the introduction of various substituents on the phenyl ring, modifications of the 4-amino group, and alterations to the triazolone ring itself.

Substituents on the phenyl ring at the 3-position of the triazole core play a pivotal role in determining the biological potency of these compounds, particularly their antimicrobial activity. Studies on analogous triazole-thiol derivatives have demonstrated that the presence and position of electron-withdrawing groups can markedly enhance efficacy.

For instance, the introduction of halogen atoms such as chloro and bromo groups onto the phenyl ring has been associated with good antibacterial activity. An even more pronounced effect was observed with a 4-trichloromethyl (-CCl3) substituent on the phenyl ring, which exhibited the highest antibacterial activity in one study, with a minimum inhibitory concentration (MIC) of 5 µg/mL, equivalent to the standard drug ceftriaxone. This suggests that strong electron-withdrawing and lipophilic groups on the phenyl ring are favorable for antibacterial potency.

The position of the substituent also matters. Research on antifungal 1,2,4-triazole (B32235) derivatives has shown that substitution at the 4-position of the phenyl ring is generally most favorable for activity, while substitution at the 2-position can be disadvantageous.

Furthermore, the introduction of a hydroxyl (-OH) group on the phenyl ring can also influence the molecular structure and potential for biological interactions. For example, the crystal structure of 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one reveals a nearly planar molecule, a feature that can facilitate stacking interactions with biological targets.

The 4-amino group is a key functional handle for chemical modification, and its derivatization, particularly through the formation of Schiff bases (imines), has been a widely explored strategy to generate novel analogs with diverse biological activities. Schiff bases are typically synthesized through the condensation of the primary amino group with various aldehydes. This modification introduces a new N=CH-aryl moiety, allowing for the exploration of a wide range of steric and electronic properties.

Several studies have shown that the formation of Schiff bases from 4-amino-3-phenyl-1,2,4-triazole-3-thiol can lead to compounds with promising antimicrobial and antifungal activities. The nature of the substituent on the aldehyde-derived aryl ring of the Schiff base is a critical determinant of activity. For example, in a series of Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, a derivative with a 4-methoxyphenyl moiety showed the highest activity against Candida albicans, with an MIC value of 62.5 µg/mL. Another study found that a Schiff base bearing a meta-methyl substituted aryl ring exhibited potent activity against the fungus Rhizoctonia solani.

Conversely, other modifications of the amino group, such as acetylation, have been shown to decrease antibacterial activity, indicating that a free or appropriately derivatized primary amine is important for potency.

The following table summarizes the antimicrobial activity of some Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, illustrating the impact of substituents on the aldehyde-derived phenyl ring.

Compound IDSubstituent on Aldehyde-Derived Phenyl RingOrganismActivity (Inhibition Zone in mm)
4b4-BromoPseudomonas aeruginosa23
4b4-BromoCandida tropicalis20
4c4-NitroCandida albicans25
4c4-NitroCandida tropicalis17
4a4-(Dimethylamino)Candida tropicalis15

While extensive research has focused on the phenyl and amino groups, the direct influence of substituents on the triazolone ring of this compound is less documented. The primary variation studied at this position is the difference between the oxo (=O) group of the triazolone and the thioxo (=S) group of the corresponding triazolethione. This change from oxygen to sulfur can significantly impact the compound's electronic properties, polarity, and ability to coordinate with metal ions, which in turn affects its biological activity profile. For many related heterocyclic compounds, the thione/thiol tautomers are reported to possess potent antimicrobial activities.

Further derivatization of the exocyclic group at position 5 can also modulate activity. For example, in triazole-3-thiol derivatives, the presence of a free sulfhydryl (-SH) group is sometimes considered important for activity, and its alkylation or other modifications can lead to varied results.

Stereochemical Influences on Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is invaluable for understanding the specific molecular properties that govern potency and for predicting the activity of novel, unsynthesized compounds.

While specific QSAR models developed exclusively for this compound derivatives are not widely reported in the literature, QSAR studies on broader classes of 1,2,4-triazole derivatives have been successfully performed to predict their antifungal and antibacterial activities. These models typically use a range of calculated molecular descriptors to represent the physicochemical properties of the compounds.

The general process for developing a predictive QSAR model involves the following steps:

Data Set Collection: A series of structurally related 1,2,4-triazole derivatives with experimentally determined biological activities (e.g., MIC values) is compiled.

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can include constitutional, topological, electrostatic, and quantum-chemical descriptors that quantify different aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates a selection of the most relevant descriptors with the observed biological activity.

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For example, a QSAR study on 1,2,4-triazole derivatives as antifungal agents against Candida albicans might identify descriptors related to molecular shape, hydrophobicity, and electronic properties as being critical for activity. The resulting model could then be used to predict the antifungal potency of new this compound derivatives in silico, thereby guiding synthetic efforts toward more potent candidates. The development of a dedicated QSAR model for this specific class of compounds represents a valuable future direction for research.

Identification of Key Molecular Descriptors

The biological activity of this compound derivatives is quantitatively influenced by a variety of molecular features. Through Quantitative Structure-Activity Relationship (QSAR) studies, researchers have identified several key molecular descriptors that correlate with the pharmacological effects of these compounds. researchgate.net These descriptors, which can be broadly categorized into physicochemical, electronic, steric, and topological properties, are crucial for understanding the structural requirements for activity and for the rational design of new, more potent analogues. bohrium.comproquest.com

Physicochemical Descriptors:

Physicochemical properties play a significant role in determining the pharmacokinetic and pharmacodynamic profile of drug candidates. For 1,2,4-triazole derivatives, lipophilicity, polarity, and molecular size are consistently highlighted as critical factors.

Lipophilicity (log P): This parameter, which describes the partitioning of a compound between an oily and an aqueous phase, is fundamental for membrane permeability and interaction with hydrophobic pockets of target enzymes. Studies on various 1,2,4-triazole derivatives have shown that lipophilicity is a key determinant of their biological activity. nih.gov For instance, the antifungal activity of certain triazole derivatives has been shown to be influenced by their lipophilicity, which affects their ability to penetrate fungal cell membranes. novapublishers.com

Topological Polar Surface Area (TPSA): TPSA is a descriptor related to a molecule's polarity and its potential for forming hydrogen bonds. It is often correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov QSAR models have demonstrated that TPSA, along with lipophilicity, can help predict the toxicity profiles of drug candidates. nih.gov

Molecular Weight (MW): The size of the molecule is a basic but important descriptor. For many orally administered drugs, a lower molecular weight is preferred as it often correlates with better absorption and diffusion. nih.gov

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors in a molecule is critical for its interaction with biological receptors. researchgate.net The 1,2,4-triazole scaffold itself possesses significant hydrogen bonding capacity, which is crucial for its binding to target proteins. nih.gov

Electronic Descriptors:

The electronic properties of substituents on the phenyl ring and the triazole core significantly modulate the activity of these derivatives. These descriptors quantify the effect of substituents on the electron distribution within the molecule.

Electrostatic Fields: 3D-QSAR studies, such as those employing the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, have revealed that electrostatic fields are major contributors to the anticancer activity of substituted 1,2,4-triazole derivatives. bohrium.com These models show that regions of positive or negative electrostatic potential can be mapped to specific areas of the molecule, indicating where electron-donating or electron-withdrawing groups would enhance binding affinity to the biological target. proquest.com

Quantum Chemical Descriptors: Parameters such as chemical hardness (η) have been used in QSAR models to describe the activity of 1,2,4-triazoles. Initial regression analyses have suggested that η can play a dominant role in modeling the biological activity in some derivative series. researchgate.net

Steric and Topological Descriptors:

The size, shape, and connectivity of the molecules also play a vital role in their interaction with biological targets.

Steric Fields: In addition to electronic fields, steric fields are also identified as crucial in 3D-QSAR models. These fields highlight regions where bulky or smaller substituents are favorable or unfavorable for activity. For some anticancer 1,2,4-triazole derivatives, specific steric data points have been shown to contribute significantly to their biological activity. bohrium.com

The following interactive table summarizes the key molecular descriptors and their observed influence on the biological activities of 1,2,4-triazole derivatives based on various research findings.

Molecular DescriptorDescriptor TypeBiological Activity InfluencedObserved Relationship with Activity
Lipophilicity (log P) PhysicochemicalGeneral Drug-likeness, ToxicityReduced lipophilicity (e.g., ClogP < 3) is generally associated with decreased odds of in vivo toxicity. nih.gov
Topological Polar Surface Area (TPSA) PhysicochemicalGeneral Drug-likeness, ToxicityLower TPSA (e.g., < 75 Ų) combined with high lipophilicity can increase toxicity risk. nih.gov
Electrostatic Fields ElectronicAnticancerThe presence of specific positive and negative potential fields is strongly correlated with anticancer activity. bohrium.comproquest.com
Steric Fields StericAnticancerThe model revealed specific steric data points that contribute remarkably to anticancer activity. bohrium.com
Wiener Index TopologicalAnticancerThis distance-based descriptor helps in understanding the effect of substituents at different positions on the triazole ring. proquest.com
Chemical Hardness (η) Quantum ChemicalAntibacterialThis descriptor plays a dominating role in modeling the inhibitory activity against certain bacteria. researchgate.net
Hydrogen Bond Donors/Acceptors PhysicochemicalGeneral Receptor BindingThe hydrogen bonding capacity of the triazole ring is crucial for high-affinity interactions with biological targets. nih.gov

These findings from SAR and QSAR studies provide a valuable framework for the future development of this compound derivatives. By systematically modifying the molecule based on these key descriptors, it is possible to optimize the desired biological activity and design compounds with improved therapeutic potential.

Future Research Directions and Applications

Exploration of Novel Synthetic Pathways

The advancement of research into 4-amino-3-phenyl-1H-1,2,4-triazol-5-one and its analogues is contingent on the development of new and efficient synthetic methodologies. While established routes exist for related compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which involves the cyclization of a potassium dithiocarbazinate salt with hydrazine (B178648) hydrate (B1144303), future efforts could focus on more sustainable and high-yield strategies. dergipark.org.trresearchgate.net

Promising areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to produce substituted 1,2,4-triazoles efficiently and under mild, catalyst-free conditions, offering a green alternative to conventional heating. organic-chemistry.org

Continuous Flow Reactors: High-throughput synthesis of 1,2,4-triazole (B32235) libraries has been successfully demonstrated using continuous flow technology, which allows for rapid optimization and production. rsc.org

Multicomponent Reactions (MCRs): One-pot MCRs provide a direct and atom-economical route to complex molecules. An electrochemical multicomponent reaction has been used to synthesize 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate. organic-chemistry.org

Novel Catalytic Systems: The use of different catalysts, such as copper or silver, can regioselectively yield different isomers of substituted 1,2,4-triazoles, allowing for precise control over the final molecular architecture. organic-chemistry.org

Design and Synthesis of Advanced Hybrid Molecules

A significant future direction lies in the creation of hybrid molecules that conjugate the 4-amino-3-phenyl-1,2,4-triazol-5-one core with other pharmacologically active scaffolds. This molecular hybridization strategy aims to create multifunctional molecules with enhanced or entirely new biological activities.

Examples of potential hybrid structures include:

Triazole-Coumarin Hybrids: Coumarins are known for their diverse biological activities. Synthesizing hybrids of 4-substituted 1,2,3-triazole and coumarin (B35378) has yielded compounds with notable antimicrobial properties. nih.gov

Triazole-Benzothiadiazole Conjugates: The combination of 1,2,3-triazoles with 2,1,3-benzothiadiazole (B189464) has led to the development of novel donor-acceptor luminophores with potential applications in organic light-emitting diodes (OLEDs). mdpi.com

Triazole-Thiazolidinone Systems: Cyclization of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with thioglycolic acid produces thiazolidinone derivatives, some of which exhibit promising antimicrobial activity. dergipark.org.trresearchgate.net

Further In Vitro Biological Target Validation

Identifying and validating the specific biological targets of this compound derivatives is crucial for understanding their mechanism of action and therapeutic potential. Research on analogous triazole compounds has revealed several potential targets that warrant further investigation for this specific scaffold.

Potential Biological TargetAssociated ActivityFindings on Related TriazolesReference
Pregnane X Receptor (PXR)Modulation of drug metabolism1,4,5-Substituted 1,2,3-triazole analogs were identified as potent and specific antagonists of human PXR. nih.gov
Indoleamine 2,3-dioxygenase (IDO1)Immuno-oncologyCompounds based on a 4-amino-1,2,3-triazole core were discovered as potent inhibitors of IDO1. nih.gov
TyrosinaseAnti-melanogenic agentsA series of 1,2,4-triazole derivatives showed significant inhibitory potential against mushroom tyrosinase. nih.gov
Cyclooxygenase (COX)Anti-inflammatoryStudies on 1,2,4-triazole-3-thione derivatives showed selectivity for COX-2 over COX-1. researchgate.net

Future research should aim to screen derivatives of this compound against these and other relevant biological targets to establish a comprehensive activity profile.

Development of High-Throughput Screening Assays

To efficiently explore the vast chemical space accessible from the this compound scaffold, the development of robust high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological activity. nih.gov

Future efforts in this area should focus on:

Cell-Based Assays: Large-scale, cell-based HTS has been successfully used to identify specific antagonists for nuclear receptors like PXR from libraries containing over 130,000 compounds. nih.gov

Target-Based Assays: Screening compound libraries against specific, purified proteins (e.g., enzymes like tyrosinase or receptors) can identify direct inhibitors. nih.govnih.gov

Miniaturized Screening Platforms: The development of miniaturized assays, such as high-performance thin-layer chromatography-based antibacterial screens, enables the parallel synthesis and screening of compounds at a nanogram scale, accelerating the discovery process. nih.gov

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel derivatives of this compound. These approaches can predict the binding affinity and interaction of designed molecules with their biological targets, guiding synthetic efforts toward more potent and selective compounds.

Key computational strategies include:

Molecular Docking: This technique has been used to predict the binding modes of 1,2,4-triazole derivatives within the active sites of enzymes like tyrosinase and COX, helping to explain structure-activity relationships. nih.govresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature and strength of intermolecular interactions, such as those between a drug candidate and its receptor. researchgate.net

Tautomerism and Electronic Structure Studies: Computational studies can elucidate the most stable tautomeric forms and electronic properties of triazole derivatives, which is crucial for understanding their reactivity and biological interactions. researchgate.netnih.gov

Mechanistic Studies of Biological Actions at a Molecular Level

A deep understanding of how this compound derivatives exert their biological effects at the molecular level is paramount for their development. Future research should focus on elucidating these mechanisms of action.

Areas for investigation include:

Enzyme Inhibition Kinetics: For compounds that show activity against enzymes like tyrosinase, detailed kinetic studies using methods like Lineweaver-Burk and Dixon plots can determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov

Structural Biology: Obtaining crystal structures of these compounds bound to their target proteins can provide atomic-level insights into their binding interactions and the basis of their specificity. The crystal structure of the related compound 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione has been resolved, providing a foundation for such studies. researchgate.netnih.govnih.gov

Cellular Pathway Analysis: For compounds with interesting cellular effects, investigating their impact on specific signaling pathways or cellular processes, such as mitochondrial targeting, can reveal their broader mechanism of action. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.